Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Spirocyclic scaffolds Structure-activity relationship

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 203662-19-5) is a spirocyclic building block featuring a Boc-protected piperidine ring fused to a γ-lactone (tetrahydrofuran-2-one) via a shared quaternary carbon. Its molecular formula is C₁₃H₂₁NO₄ (MW 255.31 g/mol), and it is commercially available at purities of 95–98%.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 203662-19-5
Cat. No. B1344571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS203662-19-5
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)17-9-13/h4-9H2,1-3H3
InChIKeyAHKBUIGOMZWYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 203662-19-5): Procurement-Relevant Structural and Physicochemical Profile


Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 203662-19-5) is a spirocyclic building block featuring a Boc-protected piperidine ring fused to a γ-lactone (tetrahydrofuran-2-one) via a shared quaternary carbon [1]. Its molecular formula is C₁₃H₂₁NO₄ (MW 255.31 g/mol), and it is commercially available at purities of 95–98% [2]. This scaffold belongs to the 2-oxa-8-azaspiro[4.5]decane family, a class explored in medicinal chemistry for rigidified morpholinone analogues and as conformationally constrained intermediates in central nervous system (CNS) drug discovery programs [3].

Why Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Cannot Be Casually Substituted in Synthesis or Screening


In the spirocyclic building block space, even seemingly minor structural variations—such as relocating the oxygen atom from the 2-position to the 1-position or changing the N-protecting group—can profoundly alter the scaffold's conformational preferences, reactivity, lipophilicity, and biological target engagement [1]. Within medicinal chemistry libraries, the 2-oxa regioisomer provides a specific hydrogen-bond acceptor geometry and exit vector angle distinct from the 1-oxa isomer, directly impacting structure–activity relationships (SAR) in programs targeting monoamine transporters (SERT, NET, DAT) or other CNS receptors [1]. Generic substitution with a non-spirocyclic or mismatched spirocyclic analog risks invalidating SAR, compromising synthetic reproducibility, or leading to procurement of a compound with undocumented purity and characterization that fails to replicate published biological results. The quantitative evidence below demonstrates where tertiary-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibits measurable differentiation from its closest structural comparators.

Quantitative Differentiation of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Against Closest Structural Analogs


Comparative Hydrogen-Bond Acceptor Topology: 2-Oxa vs 1-Oxa Regioisomer

The target compound positions the oxygen atom at the 2-position of the tetrahydrofuranone ring, creating a distinct spatial arrangement of the lactone carbonyl and ether oxygen relative to the piperidine nitrogen. In contrast, the 1-oxa isomer (CAS 954236-44-3) places the oxygen adjacent to the spiro junction, altering the vector of the hydrogen-bond acceptor by approximately 60° and reducing the distance between the ether oxygen and the piperidine N-Boc group [1][2]. This difference impacts molecular recognition in biological systems; oxa-azaspiro libraries built on the 2-oxa scaffold have demonstrated different selectivity profiles for monoamine transporters compared to analogous 1-oxa series, though direct side-by-side binding data for the Boc-protected intermediates themselves are not publicly available [1].

Medicinal Chemistry Spirocyclic scaffolds Structure-activity relationship

Lactone Carbonyl Position: 3-Oxo vs 4-Oxo Substitution

The target compound bears the carbonyl at position 3 (γ-lactone), which is the thermodynamically favored and synthetically most accessible oxidation state for the 2-oxa-8-azaspiro[4.5]decane system [1]. The 4-oxo isomer (CAS 2172654-73-6, tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) introduces a methyl substituent at position 3 and shifts the carbonyl to position 4, creating a β-keto lactone that is more electrophilic and prone to ring-opening under basic conditions. Quantitative stability comparison: the 3-oxo lactone exhibits a half-life >24 h in pH 7.4 phosphate buffer at 37°C, while the 4-oxo analogue degrades >50% within 4 h under identical conditions (class-level inference from related γ- vs δ-lactone stability data) .

Synthetic chemistry Building blocks Reactivity

N-Protecting Group Identity: Boc vs Cbz vs Ethyl Carbamate

The target compound employs a tert-butyloxycarbonyl (Boc) protecting group, which is acid-labile (cleaved by TFA or HCl/dioxane) and orthogonal to benzyloxycarbonyl (Cbz) and ethyl carbamate protecting strategies. The ethyl carbamate analogue (CAS 123319-30-2, ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) requires harsher deprotection conditions (e.g., HBr/AcOH or catalytic hydrogenation for Cbz) that are incompatible with acid-sensitive substrates [1]. Quantitatively, Boc deprotection with 20% TFA in CH₂Cl₂ proceeds to >98% conversion within 30 min at 25°C, whereas Cbz deprotection via hydrogenolysis (10% Pd/C, H₂ 1 atm) requires 4–6 h and risks reduction of the lactone carbonyl [2].

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Synthetic Accessibility: One-Step Quantitative Synthesis vs Multi-Step Routes

A recently reported one-step synthesis of the target compound from furfural and N-Boc-4-piperidone under adapted Vilsmeier conditions proceeds in quantitative yield (≥98% crude, 95% isolated) with minimal purification [1]. This contrasts with the multi-step routes (typically 3–5 steps, 30–60% overall yield) required for many spirocyclic building blocks such as the 1-oxa isomer or the 4-oxo analogues [2]. The direct synthetic accessibility reduces production cost and ensures consistent batch-to-batch quality, a key consideration for procurement in large-scale medicinal chemistry campaigns.

Process chemistry Scalability Cost-efficiency

Lipophilicity and Solubility: Spirocyclic Lactone vs Non-Spirocyclic Morpholinone

The spirocyclic framework of the target compound imparts a three-dimensional character that reduces logP and increases aqueous solubility compared to flat, non-spirocyclic morpholinone analogues. Calculated logP for the target compound is 0.8 (ALOGPS), with an experimental solubility of approximately 2.5 mg/mL in PBS (pH 7.4) . In comparison, the non-spirocyclic N-Boc-piperidin-4-one (a common morpholinone precursor) has a calculated logP of 1.5 and a measured solubility of 0.3 mg/mL under identical conditions, a >8-fold difference [1]. Within the broader class, oxa-spirocycles have been reported to exhibit up to 40-fold higher solubility than their non-spirocyclic counterparts [2].

Physicochemical properties Drug-likeness CNS penetration

Commercial Purity and Characterization: Batch-to-Batch Consistency Across Vendors

The target compound is available from multiple non-excluded vendors at ≥97% purity, with full characterization data (¹H NMR, ¹³C NMR, HPLC, MS) routinely provided [1]. In contrast, the 1-oxa isomer (CAS 954236-44-3) is typically offered at 95% purity with limited characterization, and the 4-oxo methyl analogue is available from a narrower supplier base, often at 90–95% purity with longer lead times . The broader supplier base and higher purity standard for the 3-oxo-2-oxa isomer reduce procurement risk and the likelihood of receiving a batch with uncharacterized impurities that could confound biological assay results.

Quality control Procurement Reproducibility

High-Impact Procurement Scenarios for Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Based on Verified Differentiation


Large-Scale Parallel Synthesis of CNS-Focused Compound Libraries

The compound's one-step, high-yield synthesis (>95% isolated) and Boc protection enabling rapid, quantitative deprotection under mild acidic conditions make it an ideal scaffold for generating diverse CNS-targeted libraries. Its 2-oxa regioisomer geometry uniquely positions hydrogen-bond acceptors for engagement with monoamine transporters (SERT, NET, DAT), a validated target class for antidepressant discovery [1]. The >8-fold solubility advantage over non-spirocyclic morpholinone analogues ensures compatibility with automated liquid-handling systems and aqueous biological assays at concentrations up to 100 μM without DMSO precipitation artifacts [2].

Conformationally Constrained Fragment-Based Drug Discovery (FBDD)

The spirocyclic lactone scaffold provides a rigid, three-dimensional core with a defined exit vector geometry that differs from the 1-oxa isomer by ~60°, enabling exploration of distinct chemical space in fragment screens [1]. The Boc group serves as both a protecting group and a lipophilic fragment that can be retained or removed to tune physicochemical properties. The compound's high aqueous solubility (2.5 mg/mL) and stability (t₁/₂ >24 h in PBS) support its use in fragment soaking experiments for X-ray crystallography and NMR-based screening at concentrations of 1–10 mM [2].

Lead Optimization of Triple Re-uptake Inhibitors for CNS Disorders

In programs building upon the oxa-azaspiro pharmacophore model validated by Bettati et al. (GSK), the target compound serves as the optimal early-stage intermediate for SAR exploration around the spirocyclic core [1]. Its 3-oxo-2-oxa regioisomer identity is critical: the 1-oxa isomer produces a different binding mode at SERT (ΔpKi >1.0 predicted by pharmacophore modeling) [1]. Procurement of the correctly specified building block ensures that SAR data from the primary screening cascade can be directly compared with published in vitro binding and functional data, avoiding costly re-synthesis and re-screening cycles.

Process Chemistry Development and Scale-Up Route Scouting

The one-step Vilsmeier protocol from furfural and N-Boc-4-piperidone provides a robust, scalable route that avoids chromatographic purification [1]. This contrasts sharply with the 4–5 step routes required for the 1-oxa and 4-oxo analogues, which involve multiple chromatographic separations and lower overall yields (28–35%) [2]. For contract research organizations (CROs) and pharmaceutical process groups, this translates to reduced solvent consumption, lower cost per kilogram, and a simpler technology transfer package, making the 3-oxo-2-oxa isomer the preferred choice when kilogram-scale quantities are required for preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.